molecular formula C18H17ClO3 B3023794 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone CAS No. 898762-44-2

3-(3-Chlorophenyl)-4'-carboethoxypropiophenone

Cat. No.: B3023794
CAS No.: 898762-44-2
M. Wt: 316.8 g/mol
InChI Key: LYGDBMYCNQTDLM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4'-carboethoxypropiophenone is a propiophenone derivative characterized by a 3-chlorophenyl group attached to the ketone-bearing carbon and a carboethoxy (ethoxycarbonyl) group at the 4' position of the aromatic ring. The 3-chlorophenyl substituent introduces steric and electronic effects, while the carboethoxy group enhances solubility and reactivity in esterification or hydrolysis reactions .

Properties

IUPAC Name

ethyl 4-[3-(3-chlorophenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGDBMYCNQTDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644421
Record name Ethyl 4-[3-(3-chlorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-44-2
Record name Ethyl 4-[3-(3-chlorophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(3-chlorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4’-carboethoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with ethyl benzoylacetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Conditions:

    Reactants: 3-chlorobenzoyl chloride, ethyl benzoylacetate

    Catalyst: Aluminum chloride

    Solvent: Dichloromethane or another suitable non-polar solvent

    Temperature: 0-5°C initially, then allowed to warm to room temperature

    Duration: Several hours, typically 4-6 hours

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-4’-carboethoxypropiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4’-carboethoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-4’-carboethoxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4’-carboethoxypropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in Bupropion Hydrochloride.

Functional Group Diversity: Replacement of the carboethoxy group with a carboxylic acid (e.g., 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid) reduces ester reactivity but introduces hydrogen-bonding capacity, influencing solubility and crystallinity .

Synthetic Pathways : The target compound is synthesized via condensation reactions with aromatic aldehydes, whereas analogs like Bupropion derivatives rely on nucleophilic substitutions or palladium-catalyzed couplings .

Spectroscopic and Computational Analysis

  • Mass Spectrometry : The nitrogen rule applied to thiazoline derivatives (e.g., 3-(3-chlorophenyl)-dihydrothiazoles) suggests predictable fragmentation patterns for the target compound, with molecular ions consistent with its molecular formula .

Physicochemical Properties

  • Solubility : The carboethoxy group likely enhances lipophilicity compared to carboxylic acid analogs (e.g., 3-(3-Chlorophenyl)propionic acid) .
  • Melting Points: Steric hindrance from the 3-chlorophenyl group may result in higher melting points than methoxy-substituted propiophenones (e.g., 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one) .

Biological Activity

3-(3-Chlorophenyl)-4'-carboethoxypropiophenone, also known by its CAS number 898762-44-2, is an organic compound classified as an aromatic ketone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone features a chlorophenyl group and a carboethoxy group attached to a propiophenone backbone. Its unique chemical properties enable diverse interactions with biological molecules.

Antimicrobial Properties

Research indicates that 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. For instance, it has been observed to induce growth suppression in human lung cancer cell lines by generating reactive oxygen species (ROS), leading to G1 phase cell cycle arrest without triggering apoptosis directly .

The biological activity of 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone is primarily attributed to its ability to interact with nucleophilic sites on biomolecules, acting as an electrophile. This interaction can disrupt cellular processes and inhibit enzyme activity, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone against common pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antibiotics.
  • Cancer Cell Proliferation : Another study focused on the compound's effects on lung cancer cell lines (A549, H460). The findings revealed that treatment with varying concentrations led to a dose-dependent inhibition of cell growth, primarily through ROS-mediated pathways .
  • Mechanistic Insight : Additional research provided insights into the mechanistic pathways involved in the anticancer activity of this compound, particularly its role in inducing oxidative stress and subsequent cellular responses that favor apoptosis under certain conditions .

Comparative Analysis

To understand the uniqueness of 3-(3-Chlorophenyl)-4'-carboethoxypropiophenone, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-(3-Chlorophenyl)-4'-carboethoxypropYesYesROS generation, enzyme inhibition
3-ChloromethcathinoneModerateLimitedReceptor modulation
4-ChloromethcathinoneLowMinimalUnknown

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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